molecular formula C14H24O2 B1672795 Japonilure CAS No. 64726-91-6

Japonilure

Cat. No.: B1672795
CAS No.: 64726-91-6
M. Wt: 224.34 g/mol
InChI Key: QTGIYXFCSKXKMO-UHFFFAOYSA-N
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Description

Japonilure is a sex pheromone produced by the female Japanese beetle, Popillia japonica. This compound plays a crucial role in the mating behavior of these beetles, attracting males to females. This compound is a lactone, specifically a 5-dec-1-enyloxolan-2-one, and has been extensively studied for its applications in pest control.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Japonilure involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the lactone ring: This can be achieved through the cyclization of a hydroxy acid intermediate.

    Introduction of the alkenyl side chain: This step involves the addition of a decenyl group to the lactone ring, typically through a Grignard reaction or similar organometallic coupling reaction.

    Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Large quantities of starting materials are converted into intermediates.

    Catalytic reactions: Efficient catalysts are used to facilitate the cyclization and coupling reactions.

    Purification and quality control: Advanced purification techniques and stringent quality control measures ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Japonilure undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its saturated analogs.

    Substitution: this compound can undergo substitution reactions where the alkenyl side chain or the lactone ring is modified.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with modified functional groups.

Scientific Research Applications

Japonilure has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying lactone chemistry and pheromone synthesis.

    Biology: Studied for its role in insect behavior and communication.

    Industry: Used in pest control strategies, particularly in traps and monitoring systems for Japanese beetles.

Mechanism of Action

Japonilure exerts its effects by acting as a sex pheromone. It is detected by olfactory receptor neurons in the antennae of male Japanese beetles. These neurons are highly sensitive to this compound, triggering a behavioral response that leads males to the source of the pheromone. The molecular targets include specific olfactory receptors that bind to this compound, initiating a signaling cascade that results in attraction behavior.

Comparison with Similar Compounds

    Buibuilactone: Another pheromone produced by chafer beetles.

    Muricatacin: A lactone with similar structural features.

    Ant pyrazines: Pheromones produced by ants with similar ecological roles.

Uniqueness of Japonilure: this compound is unique due to its specific role in the mating behavior of Japanese beetles. Its structure, a 5-dec-1-enyloxolan-2-one, is distinct from other pheromones, and its high specificity and effectiveness in attracting male beetles make it a valuable tool in pest control.

Properties

CAS No.

64726-91-6

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

5-dec-1-enyloxolan-2-one

InChI

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(15)16-13/h9-10,13H,2-8,11-12H2,1H3

InChI Key

QTGIYXFCSKXKMO-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CC1CCC(=O)O1

Isomeric SMILES

CCCCCCCC/C=C\[C@@H]1CCC(=O)O1

Canonical SMILES

CCCCCCCCC=CC1CCC(=O)O1

Appearance

Solid powder

Key on ui other cas no.

64726-91-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Japonilure;  Bag-A-Bug;  EINECS 265-035-8;  Caswell No. 275AA;  EPA Pesticide Chemical Code 116501;  Nuranone; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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